H-DL-Cys.HCl is the hydrochloride salt of DL-Cysteine, the racemic (equal parts D- and L-enantiomer) form of the sulfur-containing amino acid cysteine. This specific form is procured for its enhanced aqueous solubility and improved stability against oxidation compared to the free amino acid, DL-cysteine. Its primary procurement drivers are applications where the specific stereochemistry of L-cysteine is not required, allowing for a more cost-effective raw material without sacrificing the critical chemical functionality of the thiol (-SH) group.
Substituting H-DL-Cys.HCl with its common alternatives introduces significant process and cost inefficiencies. Using the enantiopure L-Cysteine hydrochloride is often unnecessary and more costly for applications where the desired function, such as disulfide bond reduction or antioxidant activity, is not dependent on stereochemistry. Conversely, substituting with the free base, DL-Cysteine, critically compromises aqueous solubility and dramatically increases susceptibility to oxidation, leading to the formation of insoluble cystine. This instability complicates formulation, reduces shelf-life, and introduces reproducibility issues, making the hydrochloride salt form essential for robust processability in aqueous systems.
The conversion of DL-cysteine to its hydrochloride salt form dramatically increases its solubility in water. This property is critical for preparing concentrated stock solutions and ensuring homogeneity in aqueous formulations, avoiding the handling difficulties associated with the less soluble free amino acid. For instance, L-cysteine hydrochloride monohydrate is described as highly soluble in water, with one source indicating clear solutions at 10g in 100ml of water. In contrast, the free base form, L-cysteine, has much lower solubility, particularly near its isoelectric point.
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | High solubility in water, enabling concentrated solutions. |
| Comparator Or Baseline | DL-Cysteine (free base): Significantly lower solubility in water, especially at neutral pH. |
| Quantified Difference | Qualitatively described as having 'much higher solubility in water than the free form'. |
| Conditions | Aqueous solutions at standard laboratory conditions. |
This enhanced solubility simplifies process workflows, reduces the need for pH adjustment or co-solvents during dissolution, and allows for more concentrated and stable stock solutions.
Aqueous solutions of cysteine are notoriously unstable due to the rapid air oxidation of the thiol group to form a disulfide, resulting in cystine precipitation. The hydrochloride salt form significantly mitigates this issue. The acidic nature of H-DL-Cys.HCl solutions increases the stability of the thiol group. Aqueous solutions of L-cysteine hydrochloride are substantially more stable against oxidation by oxygen than solutions of L-cysteine at neutral or higher pH. This stability is critical for ensuring process reproducibility and extending the shelf-life of formulations.
| Evidence Dimension | Oxidative Stability |
| Target Compound Data | Significantly more stable against air oxidation in aqueous solution. |
| Comparator Or Baseline | DL-Cysteine (free base): Rapidly oxidizes to form less-soluble cystine, especially at neutral or alkaline pH. |
| Quantified Difference | A solution of L-cysteine in water stirred for 24 hours at room temperature showed a 2.2% conversion to cystine, whereas solutions in hydrochloric acid are known to be substantially more stable. In another study, cysteine solutions in 0.1 to 6N HCl showed increased stability with higher acidity, with less than 1% oxidation after 7 days when stored under nitrogen. |
| Conditions | Aqueous solution, exposure to air/oxygen. |
Procuring the hydrochloride salt ensures consistent thiol activity over time, preventing loss of active ingredient and precipitation issues in stored solutions and final products.
In many industrial applications, the primary function of cysteine is to act as a reducing agent via its thiol group to break disulfide bonds. This is common in the baking industry to soften dough and in cosmetics for hair treatments. In these contexts, the stereochemistry is irrelevant to the chemical function. As chemically synthesized cysteine is a DL-racemic mixture, using H-DL-Cys.HCl avoids the costly optical resolution step required to isolate L-cysteine. This makes the racemic form a more economical choice for applications where biological stereospecificity is not a factor.
| Evidence Dimension | Production Cost-Effectiveness |
| Target Compound Data | Produced from racemic DL-cysteine, avoiding expensive optical resolution steps. |
| Comparator Or Baseline | L-Cysteine HCl: Requires extraction from natural sources or optical resolution of synthetic material, which adds cost. |
| Quantified Difference | L-cysteine is significantly more effective as a dough softener than alternatives like inactivated yeast, requiring dosages ~100 times lower, making it highly cost-effective. The DL-form provides this same chemical function where stereospecificity is not needed, at a potentially lower raw material cost. |
| Conditions | Industrial applications requiring a thiol-based reducing agent (e.g., baking, cosmetics). |
For procurement focused on cost-efficiency in non-biological applications, H-DL-Cys.HCl provides the required chemical functionality without the premium price of the enantiopure L-form.
Serves as a stable, highly soluble, and cost-effective starting material for the synthesis of pharmaceutical ingredients or intermediates where the final product is achiral, or a racemic mixture is desired. Its high solubility and stability prevent precursor degradation and simplify reaction setup in aqueous or protic solvents.
Used as a reducing agent to break disulfide bonds in gluten, which softens dough, reduces mixing times, and improves machinability. The racemic form provides the necessary chemical function without the added cost of the enantiopure L-cysteine, making it a pragmatic choice for optimizing large-scale baking processes where cost-per-unit is critical.
Acts as a component in environmentally friendly corrosion inhibitors for industrial systems. The thiol and amine groups effectively adsorb onto metal surfaces, and the high solubility of the hydrochloride form ensures easy formulation and application in aqueous-based protection systems.
Irritant